molecular formula C20H20N4O5 B7628527 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate

Cat. No. B7628527
M. Wt: 396.4 g/mol
InChI Key: XROUTVYNCKPXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate, also known as MOB-N, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MOB-N is a fluorescent probe that can be used to detect and monitor the activity of enzymes, particularly those involved in cancer and neurological diseases.

Mechanism of Action

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate works by binding to the active site of enzymes and undergoing a chemical reaction that results in the release of a fluorescent signal. The fluorescent signal can be detected and measured using a fluorescence spectrophotometer. The intensity of the fluorescent signal is proportional to the activity of the enzyme being detected.
Biochemical and Physiological Effects
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has been shown to have minimal biochemical and physiological effects on cells and tissues. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is non-toxic and does not interfere with normal cellular processes. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has been used in live cell imaging studies to detect enzyme activity in real-time.

Advantages and Limitations for Lab Experiments

The main advantage of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is its high sensitivity and specificity for detecting enzyme activity. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be used in a variety of experimental settings, including in vitro and in vivo studies. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be used to detect enzyme activity in real-time, allowing for the monitoring of dynamic changes in enzyme activity over time. The main limitation of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is its cost and availability. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is a relatively expensive reagent, and its availability may be limited in some regions.

Future Directions

There are several future directions for [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate research. One potential application is in the development of new drugs for cancer and neurological diseases. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be used to identify new targets for drug development and to screen potential drug candidates for their activity against specific enzymes. Another future direction is in the development of new imaging techniques for detecting enzyme activity in vivo. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide a more comprehensive view of enzyme activity in living organisms. Finally, future research could focus on the development of new fluorescent probes that are more cost-effective and easier to synthesize than [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate.

Synthesis Methods

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the synthesis of 2-methylphenyl hydrazine, which is then reacted with ethyl 2-bromoacetate to form the intermediate 2-(2-methylphenyl)-1,2,4-oxadiazolidin-3-one. The intermediate is then reacted with 4-(2-nitroanilino)butanoic acid to form [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate. The synthesis method has been optimized to produce high yields of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate with high purity.

Scientific Research Applications

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has been used in various scientific research applications, particularly in the field of enzyme activity detection. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate is a fluorescent probe that can be used to detect and monitor the activity of enzymes, particularly those involved in cancer and neurological diseases. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has been shown to be effective in detecting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer metastasis. [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate has also been used to detect the activity of β-secretase, an enzyme involved in the development of Alzheimer's disease.

properties

IUPAC Name

[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-14-7-2-3-8-15(14)20-22-18(29-23-20)13-28-19(25)11-6-12-21-16-9-4-5-10-17(16)24(26)27/h2-5,7-10,21H,6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROUTVYNCKPXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)COC(=O)CCCNC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.